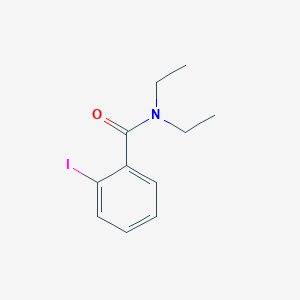

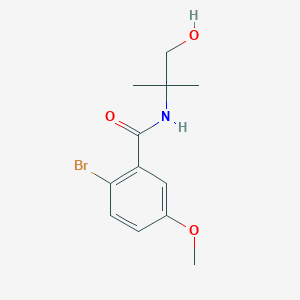

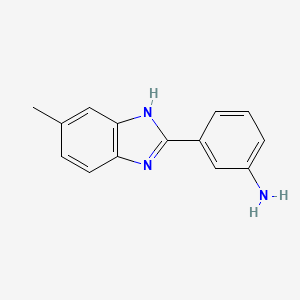

![molecular formula C9H7ClN2O2 B1349336 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 885275-55-8](/img/structure/B1349336.png)

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Übersicht

Beschreibung

“5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H7ClN2O21. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry23.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions3. A specific method involves the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine4.

Molecular Structure Analysis

The molecular structure of “5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is characterized by a fused bicyclic 5,6 heterocycle3. This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry3.

Chemical Reactions Analysis

The chemical reactions involving “5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” are not explicitly mentioned in the search results. However, imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions3.

Physical And Chemical Properties Analysis

The molecular weight of “5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is 210.611. Further physical and chemical properties are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . For example, when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, there was a 90%, 99%, and 99.9% reduction of bacterial load respectively, after 4 weeks of treatment .

- Results or Outcomes : 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides were identified as Mtb pantothenate synthetase (PS) inhibitors . Derivative 29 was the most active compound against Mtb (MIC 90, 4.53 μM) from the library of synthesized hydrazides and it displayed no cytotoxicity against mouse macrophage cell line (RAW 264.7) .

Synthesis of Bioactive Imidazo[1,2-a]-pyridines

- Scientific Field : Organic Chemistry

- Application Summary : 2-Substituted compounds, such as 2-chloromethyl 2516a and 2-carbaldehyde 26, are obtained as key intermediates in the multistep procedures for the generation of libraries of bioactive imidazo[1,2-a]-pyridines .

- Methods of Application : These compounds are synthesized by condensation of 2-aminopyridine and 1,3-dichloroacetone or 1,1,3-trichloroacetone .

- Results or Outcomes : The resulting imidazo[1,2-a]-pyridines are crucial target products and key intermediates, developed in the past decade .

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been used in the development of anticancer agents . For example, the anticancer agent zolimidine is a representative of this class .

- Methods of Application : The specific methods of application and experimental procedures would depend on the specific type of cancer being targeted and the specific analogue being used .

Treatment of Insomnia and Brain Disorders

- Scientific Field : Neurology

- Application Summary : Imidazo[1,2-a]pyridine analogues have been used in the treatment of insomnia and brain disorders . For example, zolpidem is a representative of this class used for these purposes .

- Methods of Application : The specific methods of application and experimental procedures would depend on the specific disorder being treated and the specific analogue being used .

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been used in the development of antimicrobial agents . They have shown significant activity against a variety of bacterial and fungal pathogens .

- Methods of Application : The specific methods of application and experimental procedures would depend on the specific type of pathogen being targeted and the specific analogue being used .

Key Intermediates in Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : 2-Substituted compounds, such as 2-chloromethyl and 2-carbaldehyde, are obtained as key intermediates in the multistep procedures for the generation of libraries of bioactive imidazo[1,2-a]-pyridines .

- Methods of Application : These compounds are synthesized by condensation of 2-aminopyridine and 1,3-dichloroacetone or 1,1,3-trichloroacetone .

- Results or Outcomes : The resulting imidazo[1,2-a]-pyridines are crucial target products and key intermediates, developed in the past decade .

Safety And Hazards

The safety and hazards associated with “5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” are not explicitly mentioned in the search results.

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry2. They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)2. This suggests that “5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis.

Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.

Eigenschaften

IUPAC Name |

5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGHLBBFRZSXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370928 | |

| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

CAS RN |

885275-55-8 | |

| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

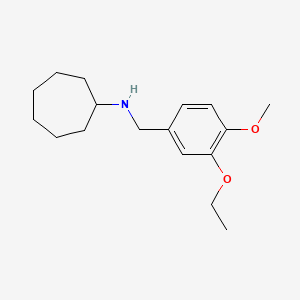

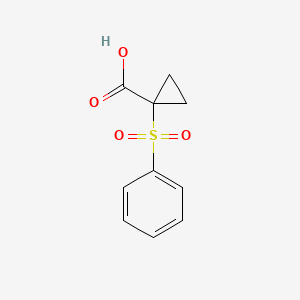

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)